molecular formula C12H22N2O2 B1528409 tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1031335-28-0

tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B1528409
CAS RN: 1031335-28-0
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This ring is substituted with a tert-butyl group, an amino group, and a carboxylate ester group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and functional groups. For example, the presence of polar groups like the amino and ester groups could potentially make this compound soluble in polar solvents .

Scientific Research Applications

Efficient Synthesis for Pharmacological Activities

Hexahydrocyclopentapyrrolone derivatives, including tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, are crucial in pharmacology due to their diversified activities. An efficient synthesis process has been developed, highlighting its cost-effectiveness and commercial viability for large-scale production, essential for advancing pharmacological research (Bahekar et al., 2017).

Organocatalyzed Synthesis

The organocatalyzed synthesis of related compounds demonstrates the versatility and potential for creating diverse pharmacologically active compounds. This process involves using noncovalent organocatalysts, yielding products as racemic mixtures, which are important for developing new pharmaceuticals (Hozjan et al., 2023).

Molecular Structure Analysis

Studying the molecular structure of similar compounds through X-ray diffraction and spectroscopic methods provides insights into their potential applications in drug development. Understanding these structures is crucial for developing new therapeutics (Moriguchi et al., 2014).

Developing Non-Peptide Mimetics

The study of bicyclic lactones and lactams, structurally related to tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, offers potential in developing constrained non-peptide mimetics. This is significant for creating novel therapeutic agents (Sheng et al., 2015).

Mukaiyama Crossed-Aldol-Type Reaction

The synthesis of 5-hydroxyalkyl derivatives using the Mukaiyama crossed-aldol-type reaction provides valuable insights into the compound's chemical properties and potential applications in synthesizing various pharmaceutical agents (Vallat et al., 2009).

properties

IUPAC Name

tert-butyl 5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYIUHWPQGIBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730842
Record name tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS RN

1031335-28-0
Record name tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 5-(benzylamino)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (6.50 g, 20.5 mmol) and AcOH (1.23 g, 20.5 mmol) in MeOH (150 mL) was added Pd(OH)2/C (10% wt, 1.00 g), and the suspension was stirred at 40° C. under H2 atmosphere overnight. The mixture was filtered through a pad of Celite and then concentrated in vacuo. The residue was dissolved in saturated NaHCO3 solution (70 mL) and extracted with DCM (100 mL×3). The combined organic phases were washed with brine (100 mL×3), dried over anhydrous Na2SO4, then filtered and concentrated in vacuo to give the title compound as a yellow solid (4.00 g, 86.2%).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
86.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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